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Compound of Interest

Compound Name: 2-Allyloxytetrahydropyran

Cat. No.: B1275054

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comparative analysis of the 13C NMR chemical shifts for 2-
allyloxytetrahydropyran and its analogues, 2-methoxytetrahydropyran and 2-
ethoxytetrahydropyran. The data presented is intended to aid in the structural elucidation and
quality control of tetrahydropyran-containing compounds, which are prevalent scaffolds in
medicinal chemistry and natural product synthesis.

Comparison of 13C NMR Chemical Shifts

The following table summarizes the experimentally observed 13C NMR chemical shifts (d) in
parts per million (ppm) for 2-allyloxytetrahydropyran, 2-methoxytetrahydropyran, and 2-
ethoxytetrahydropyran. All spectra were recorded in deuterated chloroform (CDCls).
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2- 2- 2-

Carbon Atom Allyloxytetrahydro Methoxytetrahydro = Ethoxytetrahydrop
pyran (3, ppm) pyran (3, ppm) yran (8, ppm)

Cc2 97.8 99.3 98.4

C3 31.1 31.6 31.7

Cc4 20.1 20.5 20.6

C5 25.8 26.0 26.0

C6 62.5 62.8 62.8

O-CHz2-CH=CH: 68.8

O-CHz2-CH=CH2 135.2

O-CH2-CH=CH2 116.5

O-CHs - 55.4

O-CHz2-CHs - - 63.3

O-CH2-CHs - - 154

Experimental Protocol: 13C NMR Spectroscopy

The following is a standard protocol for the acquisition of 13C NMR spectra for small organic
molecules.

1. Sample Preparation:

e Dissolve 10-50 mg of the purified compound in approximately 0.6 mL of deuterated
chloroform (CDCIs).[1] Other deuterated solvents may be used depending on the solubility of
the analyte.

o Transfer the solution to a clean, dry 5 mm NMR tube. Ensure the solution is free of any
particulate matter.

o Cap the NMR tube securely.
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. NMR Instrument Setup:

 Insert the sample tube into the NMR spectrometer.

e Lock the spectrometer on the deuterium signal of the solvent.

o Shim the magnetic field to achieve homogeneity and optimize the spectral resolution.
3. Data Acquisition:

o A standard proton-decoupled 13C NMR pulse sequence is typically used.

e The number of scans (transients) will depend on the sample concentration. For a moderately
concentrated sample (10-50 mg), 128 to 1024 scans are often sufficient to achieve a good
signal-to-noise ratio.

o Arelaxation delay (d1) of 1-2 seconds is commonly employed for qualitative spectra.

e The spectral width should be set to encompass all expected carbon resonances (typically O-
220 ppm).

4. Data Processing:
o Apply Fourier transformation to the acquired free induction decay (FID).
e Phase the resulting spectrum to obtain pure absorption lineshapes.

o Reference the spectrum using the solvent peak (CDCls: & = 77.16 ppm) or an internal
standard such as tetramethylsilane (TMS: é = 0.0 ppm).

» Perform baseline correction to ensure accurate integration and peak picking.

Workflow for Comparative 13C NMR Analysis

The following diagram illustrates the logical workflow for comparing the 13C NMR spectra of
the substituted tetrahydropyrans.
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Caption: Workflow for Comparative 13C NMR Analysis of Tetrahydropyran Derivatives.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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